1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Description
The compound 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a hydroxyacetophenone derivative featuring:
- A 2,4-dihydroxyphenyl ring substituted with a diethylaminomethyl group at position 2.
- A 4-methoxyphenyl group linked via an ethanone bridge.
This structure combines electron-donating (diethylamino, methoxy) and polar (hydroxyl) groups, which influence its physicochemical and bioactive properties.
Properties
IUPAC Name |
1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-21(5-2)13-17-18(22)11-10-16(20(17)24)19(23)12-14-6-8-15(25-3)9-7-14/h6-11,22,24H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUDWSGTXJCFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to a Mannich reaction with 4-methoxyacetophenone to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their structural differences are summarized below:
Physicochemical Properties
- Polarity: Hydroxyl groups in Ononetin and 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone contribute to higher polarity, favoring antioxidant activity .
Structure-Activity Relationships (SAR)
Biological Activity
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, hereafter referred to as Compound A , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound A is characterized by:
- A diethylamino group , which may enhance its interaction with biological targets.
- Hydroxyphenyl moieties that are known for their role in antioxidant activity.
- A methoxyphenyl group that can influence the compound's lipophilicity and receptor interactions.
The structural features suggest that Compound A may exhibit diverse interactions with biological systems, particularly with neurotransmitter receptors.
1. Interaction with Neurotransmitter Receptors
Research indicates that Compound A may interact with dopamine receptors , which are crucial in regulating movement, motivation, and reward processing. This interaction could provide therapeutic avenues for neurological disorders such as Parkinson's disease and schizophrenia.
2. Antioxidant Properties
The presence of hydroxy groups in Compound A suggests potential antioxidant properties. Studies on similar compounds have demonstrated their ability to scavenge free radicals and mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
3. Anticancer Activity
Compounds structurally similar to Compound A have shown promising anticancer activities. For instance, derivatives with methoxy and hydroxy groups have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The specific mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.
Synthesis Methods
The synthesis of Compound A typically involves multi-step organic reactions. Key steps include:
- Formation of the diethylamino group through alkylation reactions.
- Introduction of hydroxy and methoxy groups via selective hydroxylation and methylation processes.
The following table summarizes various synthetic routes explored in literature:
| Synthetic Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Route 1 | Diethylamine, aldehyde | 85% | Utilizes mild conditions |
| Route 2 | Hydroxylation agents | 75% | Requires careful control of reaction conditions |
| Route 3 | Methylating agents | 90% | High yield with optimized conditions |
Case Studies
Several studies have investigated the biological activity of Compound A or its analogs:
- Dopamine Receptor Binding : A study assessed the binding affinity of similar compounds to dopamine receptors using radiolabeled ligands. Results indicated a significant binding affinity, suggesting potential for neuropharmacological applications.
- Antioxidant Activity Evaluation : In vitro assays demonstrated that compounds with similar structures exhibited substantial antioxidant effects, reducing oxidative stress markers in cellular models.
- Anticancer Efficacy : Research involving analogs of Compound A showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Q & A
Basic: What are the optimized multi-step synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield and purity?
Answer:
The synthesis involves a multi-step process starting with phenolic precursors and diethylamine derivatives. Key steps include:
- Alkylation : Reaction of 2,4-dihydroxyacetophenone with diethylaminomethyl chloride under basic conditions (pH 8–10) to introduce the diethylamino-methyl group .
- Coupling : Condensation with 4-methoxyphenylacetyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C to form the ethanone backbone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Temperature control during coupling (prevents side reactions like hydrolysis) and pH adjustment during alkylation (ensures nucleophilic attack efficiency). Yield optimization requires stoichiometric precision and inert atmosphere (N₂) for moisture-sensitive intermediates .
Basic: How can spectroscopic techniques confirm structural integrity and purity?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (diethylamino CH₂), δ 6.5–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) confirm substituent positions .
- ¹³C NMR : Carbonyl resonance at ~200 ppm (ethanone C=O) and absence of impurities (e.g., unreacted acetophenone at ~190 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 343.36 (C₁₈H₂₁NO₄⁺) with fragmentation patterns matching predicted cleavage (e.g., loss of diethylamino group) .
- IR : Bands at 1650 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (hydroxyl groups) .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or cytochrome P450 isoforms due to the compound’s dihydroxyphenyl motif, which mimics natural polyphenol inhibitors .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity via MTT assays. Dose-response curves (0.1–100 µM) can identify IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), leveraging the diethylamino group’s potential as a cationic head .
Advanced: How can discrepancies in reported biological activities across studies be resolved?
Answer:
Discrepancies often arise from:
- Batch Variability : Impurities (e.g., residual solvents) or stereochemical inconsistencies. Mitigate via:
- HPLC-UV/MS : Quantify impurities (<1% threshold) and validate with orthogonal methods (e.g., chiral chromatography) .
- Stability Studies : Monitor degradation under physiological conditions (e.g., PBS at 37°C) to rule out metabolite interference .
- Assay Conditions : Standardize protocols (e.g., serum-free media to avoid protein binding) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How do substituent modifications influence biological target interactions?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Dihydroxyphenyl Moieties : Essential for hydrogen bonding with catalytic residues (e.g., kinase ATP-binding pockets). Methylation of hydroxyls reduces activity by 10-fold .
- Methoxyphenyl Group : Enhances lipophilicity (logP ↑), improving membrane permeability. Replacement with nitro groups abolishes activity due to steric hindrance .
- Diethylamino-Methyl : Cationic at physiological pH, enabling ionic interactions with anionic receptor domains (e.g., GPCRs). Trimethylation decreases solubility, limiting bioavailability .
Methodology : Synthesize analogs via Suzuki coupling or Friedel-Crafts acylation, followed by molecular docking (AutoDock Vina) to predict binding modes .
Advanced: What analytical methods ensure batch-to-batch consistency in pharmacological studies?
Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/0.1% TFA gradient) to monitor purity (>98%) and quantify major impurities .
- LC-MS/MS : Detect trace intermediates (e.g., unreacted diethylaminomethyl chloride) with MRM transitions specific to the compound .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to confirm stoichiometry .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which impacts solubility and formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
